molecular formula C11H12O3 B2996987 2-(Benzyloxy)cyclopropane-1-carboxylic acid CAS No. 92016-91-6

2-(Benzyloxy)cyclopropane-1-carboxylic acid

Cat. No.: B2996987
CAS No.: 92016-91-6
M. Wt: 192.214
InChI Key: RIAXPUGLCKTZFG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropane ring substituted with a benzyloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzyl alcohol with cyclopropane-1-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Phenylmethoxy)cyclopropane-1-carboxylic acid
  • 1-(2-(Benzyloxy)ethyl)cyclopropane-1-carboxylic acid

Comparison: 2-(Benzyloxy)cyclopropane-1-carboxylic acid is unique due to the presence of both a benzyloxy group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The presence of the benzyloxy group also enhances its potential for interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-phenylmethoxycyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-6-10(9)14-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAXPUGLCKTZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92016-91-6
Record name 2-(benzyloxy)cyclopropane-1-carboxylic acid
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